フレカイニド

概要

説明

科学的研究の応用

Flecainide has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of antiarrhythmic agents.

Biology: Investigated for its effects on cellular ion channels and electrophysiological properties.

Medicine: Extensively used in clinical research for the treatment of arrhythmias, particularly atrial fibrillation and ventricular tachycardia

Industry: Employed in the pharmaceutical industry for the development of antiarrhythmic drugs and related compounds.

作用機序

フレカイニドは、心臓のナトリウムチャネルをブロックすることで効果を発揮します。これは、心臓を通る伝導を遅くし、心筋活動電位を延長します . この作用は、心臓の拍動を安定させ、異常な速い心拍数を防ぐのに役立ちます。 フレカイニドは、前向きおよび逆行性の副伝導路の不応性を選択的に増加させ、PR間隔を延長し、QRS複合体を拡大します .

類似の化合物との比較

フレカイニドは、しばしば他の抗不整脈薬と比較されます。たとえば、以下のような薬剤があります。

メトプロロール: 高血圧と狭心症の管理に使用されるベータブロッカー.

ドフェチリド: 同様の適応症で使用される別の抗不整脈薬.

エンカイニドとプロパフェノン: 同様の作用機序を持つ、他のクラス Ic 抗不整脈薬.

フレカイニドは、その特定のナトリウムチャネル遮断特性と、上室性および心室性不整脈の両方の治療における有効性において、ユニークです .

生化学分析

Biochemical Properties

Flecainide interacts with various biomolecules, primarily blocking fast inward sodium channels and slowly unbinding during diastole . This blockade shortens the duration of action potentials through the Purkinjie fibers . Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers . Lastly, flecainide blocks ryanodine receptor opening, reducing calcium release from the sarcoplasmic reticulum, which reduces depolarization of cells .

Cellular Effects

Flecainide has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Its primary effect is to slow the rate of rise of the action potential, reducing the excitability of cells .

Molecular Mechanism

Flecainide exerts its effects at the molecular level by binding to and blocking sodium channels, thereby slowing the upstroke of the cardiac action potential . This slows the conduction of the electrical impulse within the heart. The greatest effect is on the His-Purkinje system and ventricular myocardium .

Temporal Effects in Laboratory Settings

In laboratory settings, flecainide’s effects change over time. It is well absorbed orally with peak plasma levels at 3 hours . The plasma half-life of unchanged flecainide is relatively long (mean 20 hours), indicating its stability .

Dosage Effects in Animal Models

In animal models, the effects of flecainide vary with different dosages. Flecainide caused a decrease in atrial fibrillatory rate in all animals and restored sinus rhythm in the animals with induced atrial fibrillation .

Metabolic Pathways

Flecainide is mainly metabolized to meta-O-dealkylated flecainide or the meta-O-dealkylated lactam of flecainide . Both of these metabolites are generally detected as glucuronide or sulfate conjugates . Flecainide’s metabolism involves the action of CYP2D6 and CYP1A2 .

Transport and Distribution

Flecainide is transported and distributed within cells and tissues. After oral administration in healthy human subjects, flecainide absorption is prompt and nearly complete . A substantial portion (mean 27%) of a dose is excreted in urine as unchanged flecainide .

準備方法

フレカイニドは、複数のステップを踏むプロセスを経て合成することができます。 一般的な方法の1つは、以下の手順を伴います :

出発物質: 2,5-ジ(2,2,2-トリフルオロエトキシ)安息香酸、クロロアセトニトリル、トリエチルアミン、酢酸エチル。

還流反応: 窒素保護下、還流反応によりシアノメチル-2,5-ジ(2,2,2-トリフルオロエトキシ)安息香酸が生成されます。

2-アミノメチルピペリジンの添加: これは、酢酸エチルとともに添加され、窒素保護下で反応が進み、フレカイニドが生成されます。

フレカイニド酢酸の形成: 酢酸と酢酸エチルがフレカイニドに加えられ、窒素保護下で反応が進み、フレカイニド酢酸の粗生成物が得られます。

精製: 粗生成物は、精製して純粋なフレカイニド酢酸を得ます。

化学反応の分析

フレカイニドは、さまざまな化学反応を起こします。これらには以下が含まれます。

酸化と還元: フレカイニドは、特定の条件下で酸化または還元される可能性がありますが、詳細な経路はあまり議論されていません。

置換反応: フレカイニドは、特に芳香環と側鎖に関係する置換反応を起こす可能性があります。

一般的な試薬と条件: 一般的な試薬には、酸化剤、還元剤、さまざまな溶媒が含まれます。反応条件には、多くの場合、制御された温度と不活性雰囲気が必要です。

主な生成物: 形成される主な生成物は、使用する特定の反応と条件によって異なります。たとえば、酸化により、フレカイニドのさまざまな酸化形が生成される可能性があります。

科学研究への応用

フレカイニドは、科学研究で広く使用されています。

化学: 抗不整脈薬の研究における基準化合物として使用されます。

生物学: 細胞イオンチャネルおよび電気生理学的特性への影響について調査されています。

医学: 特に心房細動および心室頻脈における不整脈の治療のために、臨床研究で広く使用されています

産業: 抗不整脈薬および関連化合物の開発のために、製薬業界で使用されています。

類似化合物との比較

Flecainide is often compared with other antiarrhythmic agents, such as:

Metoprolol: A beta-blocker used to manage hypertension and angina.

Dofetilide: Another antiarrhythmic agent used for similar indications.

Encainide and Propafenone: Other class Ic antiarrhythmic agents with similar mechanisms of action.

Flecainide is unique in its specific sodium channel blocking properties and its effectiveness in treating both supraventricular and ventricular arrhythmias .

特性

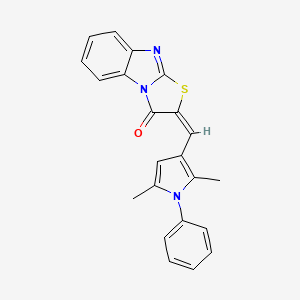

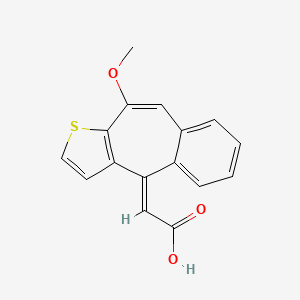

IUPAC Name |

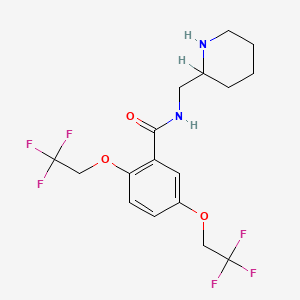

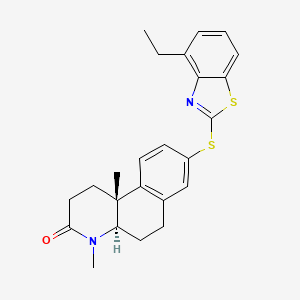

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBNUMBKLMJRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54143-56-5 (monoacetate) | |

| Record name | Flecainide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023054 | |

| Record name | Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.24e-02 g/L | |

| Record name | Flecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Flecainide blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinjie fibers. Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers. Finally, flecainide also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells. | |

| Record name | Flecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54143-55-4 | |

| Record name | Flecainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54143-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flecainide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | flecainide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLECAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94FTS1806 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-229 | |

| Record name | Flecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one](/img/structure/B1672695.png)

![(2S)-2-({[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]carbamoyl}methyl)butanedioic acid](/img/structure/B1672705.png)